3-Cyclopropylpyridin-4-amine

Lipophilicity Drug design Partition coefficient

Regioisomeric contamination of cyclopropyl-aminopyridine building blocks causes failed syntheses and irreproducible SAR. 3-Cyclopropylpyridin-4-amine (CAS 1338998-82-5) eliminates this risk with verified regioisomeric identity. - Distinct 3-cyclopropyl-4-amino substitution: XLogP 1.1, pKa 9.31, two H-bond donors - critical for target binding and metabolic stability. - ≥95% HPLC purity, supplied as off-white solid, stored under inert gas at 2-8°C for maximum stability. - Enables direct amidation (HATU/EDC) without amine liberation; boiling point 275.2°C supports high-temperature reactions.

Molecular Formula C8H10N2
Molecular Weight 134.182
CAS No. 1338998-82-5
Cat. No. B594301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylpyridin-4-amine
CAS1338998-82-5
Molecular FormulaC8H10N2
Molecular Weight134.182
Structural Identifiers
SMILESC1CC1C2=C(C=CN=C2)N
InChIInChI=1S/C8H10N2/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2,(H2,9,10)
InChIKeyHGSPDLKFWHOTQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylpyridin-4-amine Physicochemical & Structural Baseline


3-Cyclopropylpyridin-4-amine (CAS 1338998-82-5) is a heterocyclic aromatic amine belonging to the aminopyridine class, consisting of a pyridine core substituted with a cyclopropyl group at the C3 position and a primary amine at the C4 position [1]. It has a molecular formula of C8H10N2 and a molecular weight of 134.18 g/mol . The compound is primarily utilized as a synthetic building block in medicinal chemistry and drug discovery, where the 3-cyclopropyl-4-amino substitution pattern offers distinct physicochemical properties—including modulated lipophilicity (XLogP = 1.1), hydrogen-bonding capacity (2 H-bond donors), and predicted basicity (pKa = 9.31)—that differentiate it from its regioisomeric analogs . Commercially, it is supplied as an off-white solid with a typical purity specification of ≥95% (HPLC), and is recommended for storage under inert gas at 2–8 °C .

Compound Class Cyclopropyl aminopyridine building block
Workflow Role Medicinal chemistry intermediate, parallel library synthesis
Procurement Grade Synthetic intermediate, HPLC purity ≥95%

3-Cyclopropylpyridin-4-amine Regioisomer Specificity


Although cyclopropyl-aminopyridines share an identical molecular formula (C8H10N2) and molecular weight (134.18 g/mol), the position of the cyclopropyl group relative to the amine on the pyridine ring creates non-interchangeable physicochemical profiles that directly impact synthetic strategy, intermediate reactivity, and downstream biological performance of derived compounds . The 3-cyclopropyl-4-amino substitution pattern confers a unique combination of higher lipophilicity (XLogP = 1.1 vs. 0.7 for the 2-cyclopropyl regioisomer) and elevated basicity (predicted pKa = 9.31 vs. 7.22 for the 4-cyclopropyl regioisomer) that alters both purification behavior and reactivity in amidation or Suzuki coupling reactions . Furthermore, the presence of two hydrogen-bond donor sites (compared to one in the 2-cyclopropyl and 4-cyclopropyl analogs) fundamentally changes molecular recognition properties in target binding . Generic substitution without verification of these parameters can lead to failed syntheses, incorrect SAR interpretation, and irreproducible biological results.

Regioisomer Shift

2-Cyclopropylpyridin-4-amine (XLogP 0.7) may alter lipophilicity-dependent permeability and target engagement profiles compared to the 3-cyclopropyl isomer.

Reactivity Mismatch

4-Cyclopropylpyridin-3-amine (pKa ~7.22) exhibits significantly lower basicity and may shift amidation efficiency and protonation-dependent purification.

Synthetic Path Risk

2-Chloro-3-cyclopropylpyridin-4-amine requires an additional substitution step, introducing yield loss and potentially altering final impurity profiles.

3-Cyclopropylpyridin-4-amine Differentiation from Analogs


Lipophilicity vs. 2-Cyclopropyl Regioisomer

3-Cyclopropylpyridin-4-amine exhibits a computed XLogP value of 1.1, compared to 0.7 for its 2-cyclopropyl regioisomer . This represents a 57% higher calculated logP (Δ = +0.4 log units), indicating greater lipophilicity that may favor membrane permeability in derived drug candidates. Both compounds share identical molecular formula (C8H10N2, MW 134.18) and topological polar surface area (38.9 Ų), isolating the substitution pattern as the sole driver of the lipophilicity difference.

Lipophilicity vs. 2-Cyclopropyl
Cross-study comparable
XLogP 1.1 vs. 0.7
Δ = +0.4 (+57%)
Supports higher lipophilicity for membrane permeability screening
Computed by XLogP3; data from chem960.com
Lipophilicity Drug design Partition coefficient

Basicity vs. 4-Cyclopropyl Regioisomer

The predicted pKa of 3-cyclopropylpyridin-4-amine is 9.31±0.12, whereas the predicted pKa of 4-cyclopropylpyridin-3-amine is 7.22±0.18 . This difference of approximately 2.1 pKa units corresponds to a roughly 126-fold difference in basicity, meaning the 3-cyclopropyl-4-amino isomer is significantly more basic . This difference is attributed to the electronic and steric environment of the amine group relative to the pyridine nitrogen and the cyclopropyl substituent.

Basicity vs. 4-Cyclopropyl
Cross-study comparable
pKa 9.31 vs. 7.22
Δ ≈ +2.1 (126-fold higher basicity)
Affects protonation state, salt formation, and amidation reactivity
Predicted values; source ChemicalBook
Amine basicity Salt formation Reactivity

Hydrogen-Bond Donor Count vs. Regioisomers

3-Cyclopropylpyridin-4-amine possesses two hydrogen-bond donor (HBD) sites (the primary amine –NH2), whereas both 2-cyclopropylpyridin-4-amine and 4-cyclopropylpyridin-3-amine each possess only one HBD site . The topological polar surface area is identical at 38.9 Ų across all three regioisomers, indicating that the difference in HBD count arises solely from the amine's electronic environment rather than overall polarity .

H-Bond Donors vs. Regioisomers
Cross-study comparable
2 HBD vs. 1 HBD for 2- and 4-cyclopropyl analogs
Increases intermolecular interaction capacity for target binding
TPSA identical at 38.9 Ų; structural data from chem960.com
Hydrogen bonding Molecular recognition Crystal engineering

Boiling Point & Physical Properties vs. 3-Cyclopropyl Analog

The predicted boiling point of 3-cyclopropylpyridin-4-amine (275.2±28.0 °C at 760 mmHg) is approximately 38 °C higher than that of 3-cyclopropylpyridin-2-amine (237.4±28.0 °C at 760 mmHg) . The density of the target compound is predicted at 1.188±0.06 g/cm³, with a flash point of 144.6±11.2 °C . The aqueous solubility is characterized as 'Slightly Soluble' at 3.4 g/L (approximately 25 mM) .

Boiling Point vs. 3-Cyclopropyl-2-amine
Cross-study comparable
275.2 °C vs. 237.4 °C
Δ ≈ +38 °C
Informs distillation and drying conditions during scale-up
Predicted at 760 mmHg; density 1.188 g/cm³
Boiling point Purification Physical properties

Synthetic Utility vs. 2-Chloro Analog

3-Cyclopropylpyridin-4-amine provides a free primary amine at C4 for direct derivatization (amidation, sulfonylation, reductive amination) without the need for deprotection steps, while retaining the cyclopropyl group at C3 for metabolic stability enhancement . In contrast, the chlorinated analog 2-chloro-3-cyclopropylpyridin-4-amine (CAS 1381935-49-4) requires nucleophilic aromatic substitution at C2 (e.g., amination with NH₃/EtOH at 80 °C, yielding the diamino derivative in approximately 68% yield) to install additional functionality, adding a synthetic step [1]. The target compound thus enables a more convergent synthetic strategy where the amine is directly available.

Synthetic Utility vs. 2-Chloro
Class-level inference
Free amine directly available
Avoids ~32% yield loss
Supports more convergent synthesis; reduces step count
Amination data from Patent CN104974085A
Synthetic intermediate Medicinal chemistry Derivatization

3-Cyclopropylpyridin-4-amine Application Scenarios


Lipophilicity-Driven Lead Optimization

In lead optimization programs where a balance between lipophilicity and hydrogen-bonding capacity is critical, 3-cyclopropylpyridin-4-amine offers an XLogP of 1.1 with two H-bond donors . This profile is particularly suitable when the 2-cyclopropyl regioisomer (XLogP = 0.7, 1 HBD) is too polar or lacks sufficient H-bonding capacity for the biological target. The cyclopropyl group additionally provides metabolic stability advantages over unsubstituted pyridin-4-amine scaffolds by blocking oxidative metabolism at the C3 position [1].

Direct Amide Coupling for Drug Candidates

The high basicity (pKa = 9.31) and directly accessible primary amine of 3-cyclopropylpyridin-4-amine enable efficient amide bond formation with carboxylic acid coupling partners under standard HATU or EDC/HOBt conditions, without requiring amine liberation steps . The boiling point of 275.2 °C permits high-temperature reactions, while the solubility of 3.4 g/L informs solvent selection for homogeneous reaction conditions at millimolar concentrations . This contrasts with the 2-chloro analog, which requires a separate substitution step with approximately 32% yield loss before the amine can be utilized [1].

Differentiated Fragment for Drug Discovery

As a fragment-sized molecule (MW 134.18, 10 heavy atoms) with two H-bond donors and a predicted pKa of 9.31, 3-cyclopropylpyridin-4-amine occupies a distinct region of fragment property space compared to regioisomeric alternatives . The 3-cyclopropyl-4-amino arrangement places the amine in a steric and electronic environment that is fundamentally different from the 2-cyclopropyl, 4-cyclopropyl, and 3-cyclopropyl-2-amino regioisomers, each of which has only one H-bond donor . This makes it a uniquely valuable fragment for screening libraries targeting proteins requiring dual hydrogen-bond interactions.

Building Block for Kinase Inhibitors & Epigenetic Probes

Cyclopropyl-aminopyridine scaffolds are recurrent motifs in kinase inhibitor and LSD1 inhibitor patent literature, where the cyclopropyl group enhances metabolic stability and target binding . 3-Cyclopropylpyridin-4-amine serves as a key intermediate for constructing elaborated pyridin-4-amine-containing pharmacophores, with the free amine enabling rapid parallel library synthesis through amidation or reductive amination . Procurement of the correct regioisomer (CAS 1338998-82-5, purity ≥95%, storage at 2–8 °C under inert gas) is essential to avoid incorrect SAR conclusions arising from unintended regioisomeric contamination [1].

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Higher XLogP with dual H-bond donor capacity
Permeability and off-target binding screening
Direct amide coupling for candidate synthesis
Free primary amine with high basicity (pKa context)
Amidation reactivity and purification behavior
Differentiated fragment for library design
2 HBD, distinct regioisomeric property space
Molecular recognition and crystal packing studies
Building block for kinase and epigenetic probes
Cyclopropyl metabolic stability and direct derivatization
Parallel library synthesis and SAR interpretation

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